法匹拉姆杂质 1(达法匹拉姆杂质 1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

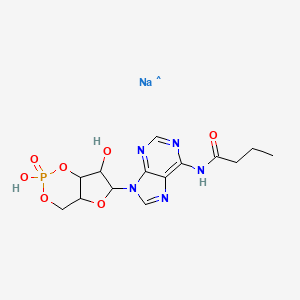

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine is a medication used to improve walking ability in patients with multiple sclerosis. The chemical name for Fampridine Impurity 1 is 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide .

Molecular Structure Analysis

The molecular formula of Fampridine Impurity 1 is C9H12N2O3 and its molecular weight is 196.2 . The SMILES representation of the molecule is O=C(CC(O)CO)NC1=CC=NC=C1 .科学研究应用

Treatment of Multiple Sclerosis (MS)

Dalfampridine is used in the treatment of Multiple Sclerosis (MS), a chronic illness involving the central nervous system (CNS) characterized by inflammation, demyelination, and degenerative changes . It has been found to exert positive effects on walking ability, finger dexterity, and cognitive function .

Improvement of Mobility Disability in MS Patients

Dalfampridine has been found to significantly improve the Mobility Disability of MS patients . It boosts the mobility speed of patients in Timing 24 Minute Walk Test (T24FW) .

Safety and Side Effects

While Dalfampridine has been found to be effective in treating MS and improving mobility disability, it also has some side effects. There were significant differences in the incidence of side effects observed between Dalfampridine and placebo .

Improvement of Walking Ability

Fampridine is used to improve walking in people who have multiple sclerosis . This is a significant benefit as MS often causes problems with gait and movement .

Improvement of Cognitive Function

Dalfampridine has been found to increase the Symbol Digit Modalities Test score, indicating an improvement in cognitive function .

Improvement of Finger Dexterity

Dalfampridine has been found to increase the 9-Hole Peg Test score, indicating an improvement in finger dexterity .

作用机制

Target of Action

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine, the parent compound, is a potassium channel blocker . Its primary targets are the potassium channels exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the transmembrane potential and prolonging the action potential .

Mode of Action

In MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . Fampridine Impurity 1, as part of Fampridine, inhibits these voltage-gated potassium channels in the central nervous system (CNS) to maintain the transmembrane potential and prolong the action potential .

Biochemical Pathways

The biochemical pathways affected by Fampridine Impurity 1 are those involved in the conduction of action potentials in neurons. By blocking potassium channels, it prevents the outflow of potassium ions during the repolarization phase of the action potential . This action prolongs the duration of the action potential, thereby enhancing neuronal conduction . The downstream effects of this action include improved motor function in MS patients .

Pharmacokinetics

These studies provide insights into the drug’s absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug’s safety in patients with different metabolic capabilities and in various states of health.

Result of Action

The primary result of Fampridine Impurity 1’s action is the improvement of motor function in patients with MS . By prolonging the action potential in neurons, it enhances neuromuscular transmission, making it easier to trigger an action potential . This effect can lead to improved walking speed and mobility in MS patients .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fampridine Impurity 1 involves the conversion of 4-aminopyridine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-aminopyridine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminopyridine in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium hydroxide to the diazonium salt solution to form the corresponding phenol.", "Step 3: Extract the phenol with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from methanol to obtain Fampridine Impurity 1." ] } | |

CAS 编号 |

125583-33-7 |

分子式 |

C6H5ClN2O |

分子量 |

156.57 |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

N-chloro-4-Pyridinecarboxamide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。